4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid
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Overview
Description
4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic compounds known as benzanilides. These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a nitro group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid typically involves the nitration of a precursor compound followed by amide formation. One common method is the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the target compound. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like sulfuric acid or nitric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and nitric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.
4-Methyl-2-nitrobenzoic acid: Similar but with different substitution patterns on the benzene ring.
Uniqueness
4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-12(3-2-4-13(9)17(21)22)14(18)16-11-7-5-10(6-8-11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWYXIUYKIXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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